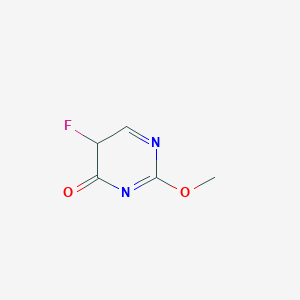
5-Fluoro-2-methoxyuracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methoxyuracil is a fluorinated pyrimidine derivative It is structurally similar to uracil, one of the four nucleobases in the nucleic acid of RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxyuracil typically involves the fluorination of uracil derivatives. One common method includes the reaction of uracil with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and methylation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-methoxyuracil undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its electronic properties and reactivity.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted uracil derivatives.
Oxidation Products: Oxidized forms of the compound, potentially leading to ring-opening products.
Reduction Products: Reduced forms, possibly altering the fluorine or methoxy groups.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methoxyuracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to 5-fluorouracil, a well-known chemotherapeutic drug.
Industry: Utilized in the development of novel materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methoxyuracil involves its incorporation into RNA and DNA, disrupting normal cellular processes. It inhibits the enzyme thymidylate synthase, leading to a depletion of thymidine triphosphate (TTP), which is essential for DNA synthesis and repair. This disruption results in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used chemotherapeutic agent with a similar structure but lacking the methoxy group.
2-Methoxyuracil: Similar to 5-Fluoro-2-methoxyuracil but without the fluorine atom.
5-Fluoro-2-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.
Uniqueness: this compound’s unique combination of fluorine and methoxy groups provides distinct chemical and biological properties. The methoxy group increases its lipophilicity, potentially enhancing its cellular uptake and distribution compared to 5-fluorouracil. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C5H5FN2O2 |
|---|---|
Molekulargewicht |
144.10 g/mol |
IUPAC-Name |
5-fluoro-2-methoxy-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2-3H,1H3 |
InChI-Schlüssel |
MPLDFJHDSABNRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=O)C(C=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


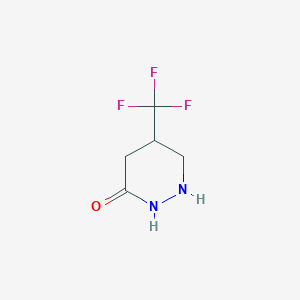

![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
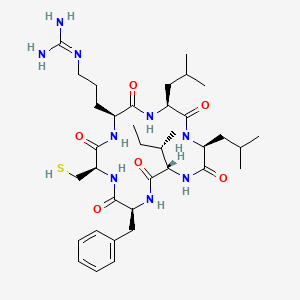
![5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12362870.png)
![6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362877.png)
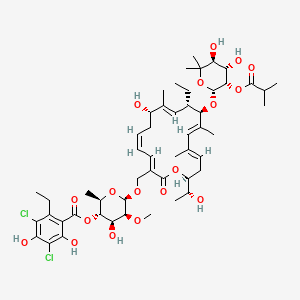
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate](/img/structure/B12362894.png)
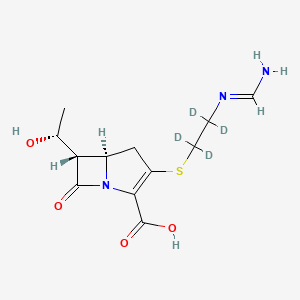
![Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate](/img/structure/B12362903.png)
![6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)
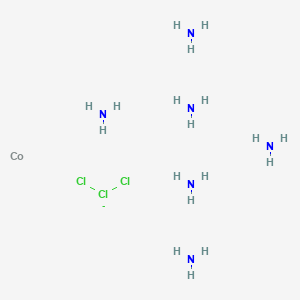
![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[3-[2-hydroxy-3-(2-oxoindol-3-yl)indol-1-yl]propyl]triazol-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362912.png)

